1-nitrooxybutan-2-yl Nitrate
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Overview
Description
1-nitrooxybutan-2-yl nitrate: is an organic compound with the molecular formula C4H8N2O6 It is a nitrate ester, which means it contains the nitrate functional group (NO3) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-nitrooxybutan-2-yl nitrate can be synthesized through the nitration of 1,2-butanediol. The nitration process typically involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrate ester without over-nitration or decomposition of the starting material .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous nitration processes. These processes utilize advanced nitration reactors and automated systems to ensure consistent product quality and yield. The use of mixed nitric acid and other nitrating agents, such as acetic anhydride or magnesium nitrate, can enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1-nitrooxybutan-2-yl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrate ester into alcohols or amines.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Nitro compounds.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the nitrate ester.
Scientific Research Applications
1-nitrooxybutan-2-yl nitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-nitrooxybutan-2-yl nitrate involves the release of nitric oxide (NO) upon biotransformation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle cells, leading to increased blood flow and reduced blood pressure. The compound acts as a prodrug, undergoing enzymatic conversion to release NO, which then activates guanylate cyclase in the target cells. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other physiological effects .
Comparison with Similar Compounds
Nitroglycerin: Another nitrate ester used in cardiovascular medicine for its vasodilatory effects.
Isosorbide dinitrate: A nitrate ester with similar therapeutic applications.
Pentaerythritol tetranitrate: An energetic material used in explosives and propellants.
Uniqueness: 1-nitrooxybutan-2-yl nitrate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to release nitric oxide makes it valuable in both medical and industrial applications. Compared to other nitrate esters, it may offer advantages in terms of stability, reactivity, and ease of synthesis .
Properties
CAS No. |
20820-41-1 |
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Molecular Formula |
C4H8N2O6 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
1-nitrooxybutan-2-yl nitrate |
InChI |
InChI=1S/C4H8N2O6/c1-2-4(12-6(9)10)3-11-5(7)8/h4H,2-3H2,1H3 |
InChI Key |
CTISQZXTUUHJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
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